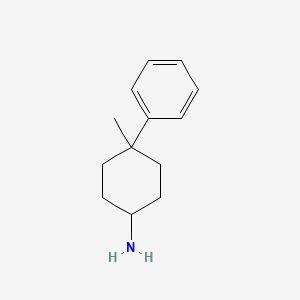

4-Methyl-4-phenylcyclohexan-1-amine

Description

Classification and Structural Context of 4-Methyl-4-phenylcyclohexan-1-amine within Arylcyclohexylamines

Arylcyclohexylamines are characterized by a cyclohexylamine (B46788) structure with an aryl group attached to the same carbon as the amine (a geminal arrangement). wikipedia.org The amine is typically a secondary or tertiary amine, such as methylamine (B109427) or piperidine (B6355638). wikipedia.org Phencyclidine (PCP) is considered a prototypical arylcyclohexylamine. wikipedia.org

The structure of this compound fits squarely within this class, possessing a phenyl group and a primary amine on the cyclohexane (B81311) ring. The addition of a methyl group at the 4-position further functionalizes the cyclohexane ring.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C13H19N |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3 |

| InChIKey | NOWKJMNJTFDAQO-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CC1)N)C2=CC=CC=C2 |

| Data sourced from PubChem. uni.lu |

Significance of Substituted Cyclohexylamines in Chemical Research and Synthesis

Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. rsc.org Their importance has driven the development of numerous synthetic methods to access these valuable derivatives. rsc.orgnih.gov

The synthesis of substituted cyclohexylamines can be challenging, particularly in achieving specific stereochemistry (cis/trans and axial/equatorial). researchgate.net Researchers have explored various strategies to overcome these challenges, including enzymatic reductive amination and photoredox catalysis-enabled cycloadditions. nih.govresearchgate.net These methods aim to provide efficient and stereocontrolled access to highly functionalized cyclohexylamine derivatives. nih.gov

Cyclohexylamine itself is a versatile intermediate in organic synthesis, used in the production of a variety of chemicals. ohans.com Its derivatives have been investigated for a range of biological activities. ontosight.ai

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in the provided results, the broader context of arylcyclohexylamine and substituted cyclohexylamine research provides a likely trajectory. Research in this area often involves:

Synthetic Methodology: Developing novel and efficient ways to synthesize the molecule and its analogs, potentially focusing on stereoselective methods. researchgate.net

Pharmacological Evaluation: As part of the arylcyclohexylamine class, which includes compounds with known central nervous system activity, research would likely investigate the interaction of this compound with various receptors, such as NMDA receptors. wikipedia.orgphoenixacademy.ca The pharmacokinetic and pharmacodynamic properties of new derivatives are often a key area of study. nih.gov

Analog Development: Synthesizing and testing derivatives of this compound with different substitutions on the phenyl ring or the amine group to explore structure-activity relationships.

Given the interest in arylcyclohexylamines as a class of compounds with significant biological effects, it is plausible that this compound and its derivatives are subjects of ongoing investigation in medicinal chemistry and drug discovery. acs.orgtaylorandfrancis.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4-methyl-4-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19N/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10,14H2,1H3 |

InChI Key |

NOWKJMNJTFDAQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 4 Phenylcyclohexan 1 Amine

Retrosynthetic Analysis and Key Disconnections for 4-Methyl-4-phenylcyclohexan-1-amine

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections focus on the formation of the carbon-nitrogen bond and the construction of the quaternary stereocenter at the C4 position of the cyclohexane (B81311) ring.

The most logical and common disconnection is at the C-N bond. This approach simplifies the target molecule to the corresponding ketone, 4-methyl-4-phenylcyclohexan-1-one , and a source of nitrogen, typically ammonia. This strategy points towards a forward synthesis involving the formation of an imine from the ketone, followed by reduction—a sequence known as reductive amination.

A more complex retrosynthetic approach involves disconnecting the bonds at the C4 position.

Disconnection 1 (C4-Phenyl): Breaking the bond between the phenyl group and the cyclohexane ring suggests a nucleophilic addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide, a Grignard reagent) to a 4-methylcyclohexanone precursor.

Disconnection 2 (C4-Methyl): Alternatively, disconnecting the methyl group points to the addition of a methyl organometallic reagent (e.g., methyllithium or methylmagnesium bromide) to a 4-phenylcyclohexanone precursor.

These disconnections reveal that the synthesis of the key intermediate, 4-methyl-4-phenylcyclohexan-1-one, is central to most classical synthetic strategies.

| Target Molecule | Key Disconnection | Precursors (Synthons) | Synthetic Strategy |

| This compound | C-N Bond | 4-Methyl-4-phenylcyclohexan-1-one + Ammonia (NH3) | Reductive Amination |

| 4-Methyl-4-phenylcyclohexan-1-one | C4-Phenyl Bond | 4-Methylcyclohexanone + Phenyl Grignard | Grignard Addition |

| 4-Methyl-4-phenylcyclohexan-1-one | C4-Methyl Bond | 4-Phenylcyclohexanone + Methyl Grignard | Grignard Addition |

Classical Synthetic Routes to this compound

Classical routes predominantly rely on the construction of the key ketone intermediate, 4-methyl-4-phenylcyclohexan-1-one, followed by the introduction of the amine functionality.

The formation of the C-N bond via alkylation can theoretically be approached in two ways: alkylation of an amine or alkylation of an aniline (B41778) derivative. One potential, though less common, route involves the N-alkylation of an amine like aniline with an appropriate 4-methyl-4-phenylcyclohexyl electrophile (e.g., a tosylate or halide). However, this method is often challenging due to potential elimination side reactions and the difficulty in preparing the required alkylating agent.

A more established strategy in related syntheses is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used to alkylate an amine. In this hypothetical approach, 4-methyl-4-phenylcyclohexan-1-ol would react with an amine source in the presence of a transition metal catalyst. The catalyst temporarily oxidizes the alcohol to the corresponding ketone, which then forms an imine with the amine. The catalyst, which had stored the hydrogen, then reduces the imine to form the final product. While powerful, this method is more commonly applied for N-alkylation with simpler alcohols.

The most practical and widely employed classical syntheses hinge on the preparation of the 4-methyl-4-phenylcyclohexan-1-one precursor, followed by amination. The synthesis of this ketone can be achieved through multiple pathways. One documented method involves the Wolff-Kishner reduction of the formyl group of a 4-formyl-4-phenylcyclohexanone derivative, which is protected as an ethylene (B1197577) ketal. prepchem.com This multi-step process converts the aldehyde to a methyl group, yielding the desired ketone after deprotection. prepchem.com

Another viable route to the ketone precursor is through a Grignard reaction. For example, the addition of methylmagnesium bromide to 4-phenylcyclohexanone would yield the tertiary alcohol, 1-methyl-4-phenylcyclohexan-1-ol. Subsequent oxidation would produce the target ketone, though rearrangement reactions must be considered.

Once 4-methyl-4-phenylcyclohexan-1-one is obtained, the amine group can be introduced. The most direct method for this transformation is reductive amination.

Reductive amination is a cornerstone of amine synthesis and represents the most efficient classical route to this compound from its ketone precursor. wikipedia.orglibretexts.org This process typically occurs in a one-pot fashion, involving the reaction of the ketone with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. wikipedia.orglibretexts.orgnih.gov

The reaction is versatile, with several choices for the reducing agent.

Catalytic Hydrogenation: The ketone, ammonia, and a heterogeneous catalyst (such as Raney Nickel or Platinum on carbon) are subjected to an atmosphere of hydrogen gas. This method is highly effective but requires specialized high-pressure equipment.

Hydride Reducing Agents: A variety of hydride reagents can be used under milder laboratory conditions.

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. The reaction is typically performed in a protic solvent like methanol. libretexts.org

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is selective for the reduction of the protonated iminium ion intermediate over the starting ketone, which helps to minimize side reactions like the reduction of the ketone to an alcohol. The reaction is typically run under mildly acidic conditions to promote imine formation.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also effective for the reductive amination of ketones.

The general reaction scheme is as follows: 4-Methyl-4-phenylcyclohexan-1-one + NH₃ ⇌ [Imine Intermediate] --(Reducing Agent)--> this compound

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Raney Ni or Pt/C | High pressure H₂, Methanol | High yield, clean reaction | Requires specialized pressure equipment |

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce the starting ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mild acid (e.g., AcOH) | Selective for iminium ion | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Mild, non-toxic, high yield | More expensive than NaBH₄ |

Modern Synthetic Advancements for this compound

While classical methods produce a racemic mixture of this compound, modern synthetic chemistry has focused on developing catalytic enantioselective methods to access specific stereoisomers, which is crucial for pharmaceutical applications.

The synthesis of a single enantiomer of this compound from the prochiral 4-methyl-4-phenylcyclohexan-1-one can be achieved through asymmetric reductive amination. This is accomplished by using a chiral catalyst that directs the reduction of the imine intermediate to favor the formation of one enantiomer over the other.

Transition Metal Catalysis: Chiral complexes of transition metals like iridium, rhodium, and ruthenium have been successfully employed for the asymmetric hydrogenation of imines. nih.govsemanticscholar.org In a potential synthesis, the pre-formed imine of 4-methyl-4-phenylcyclohexan-1-one would be hydrogenated in the presence of a chiral phosphine ligand-metal complex. Alternatively, a direct asymmetric reductive amination can be performed where the ketone, amine source, and hydrogen are combined in the presence of the chiral catalyst system. semanticscholar.org

Organocatalysis: Chiral small organic molecules can also catalyze this transformation. Chiral Brønsted acids, such as phosphoric acid derivatives (e.g., BINOL-derived phosphoric acids), have emerged as powerful catalysts for reductive amination. princeton.edu The catalyst activates the imine intermediate through hydrogen bonding, creating a chiral environment that directs the hydride attack from a reducing agent like a Hantzsch ester, leading to high enantioselectivity. princeton.edu

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Engineered biocatalysts, such as imine reductases (IREDs) or reductive aminases (RedAms), are capable of catalyzing the asymmetric reductive amination of a wide range of ketones. d-nb.infonih.gov In this approach, 4-methyl-4-phenylcyclohexan-1-one and an amine donor would be exposed to a specific RedAm enzyme and a cofactor (typically NADPH), resulting in the formation of the chiral amine with very high enantiomeric excess. d-nb.infonih.gov This green chemistry approach is becoming increasingly important in industrial-scale synthesis. nih.gov

| Catalyst Type | Example Catalyst | Reducing Agent | Key Feature |

| Transition Metal | Iridium complex with chiral phosphine ligand | H₂ Gas | High turnover numbers and enantioselectivity. semanticscholar.org |

| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | Hantzsch Ester | Metal-free, mild conditions, biomimetic. princeton.edu |

| Biocatalyst | Imine Reductase (IRED) / Reductive Aminase (RedAm) | NADPH (cofactor, regenerated in situ) | Extremely high enantioselectivity, environmentally friendly. nih.gov |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of amines to reduce environmental impact and enhance safety. The primary route to this compound is the reductive amination of the corresponding ketone, 4-methyl-4-phenylcyclohexanone. This transformation is a focal point for green innovations, as it can be optimized to minimize waste and avoid hazardous materials. wikipedia.orggctlc.org

Reductive amination is often considered a green alternative to methods like nucleophilic substitution with alkyl halides, as it circumvents the use of potentially genotoxic reagents and can be performed in a single pot, thereby reducing waste from intermediate purification steps. wikipedia.orgacsgcipr.org Key areas for applying green chemistry to this synthesis include the choice of catalysts, reducing agents, and reaction conditions.

Catalytic Systems: The use of catalysts is central to green chemistry as they offer pathways with higher atom economy and lower energy requirements.

Heterogeneous Catalysts: Catalytic hydrogenation using hydrogen gas (H₂) and a supported metal catalyst (e.g., Nickel, Palladium, Platinum) is a preferred green method. acsgcipr.org Non-noble metal catalysts, such as Raney Nickel, are particularly attractive due to their lower cost and toxicity compared to noble metals like palladium. wikipedia.orgresearchgate.net These catalysts can often be recovered and reused, further reducing waste.

Biocatalysis: Enzymes offer a highly selective and environmentally benign catalytic route. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with exceptional stereoselectivity. rsc.org A dual-enzyme system, pairing an AmDH with a formate dehydrogenase for cofactor recycling, can use ammonium formate as both the amine source and the reducing equivalent. This process is highly atom-efficient, producing only inorganic carbonate as a byproduct. rsc.org

Reducing Agents and Reaction Media: If catalytic hydrogenation is not employed, the choice of reducing agent and solvent is critical.

Reducing Agents: While hydride reagents are common, their stoichiometry should be optimized to avoid excess waste. Sodium borohydride (NaBH₄) is generally preferred over reagents like sodium triacetoxyborohydride (STAB) and the more toxic sodium cyanoborohydride due to its lower mass intensity. acsgcipr.orgmasterorganicchemistry.com

Solvents: The ideal green synthesis minimizes or eliminates solvent use. When a solvent is necessary, environmentally benign options like ethanol are favored. gctlc.org Solvent-free reductive amination is also a viable and highly green alternative. researchgate.net

The following table summarizes green alternatives for the production of this compound.

| Parameter | Conventional Method | Green Chemistry Approach | Rationale |

| Amine Synthesis | Alkylation with alkyl halides | Reductive amination of 4-methyl-4-phenylcyclohexanone | Avoids genotoxic reagents, allows for one-pot synthesis. wikipedia.orgacsgcipr.org |

| Catalysis | Stoichiometric reagents | Heterogeneous catalysts (e.g., Ni, Pt/C) or Biocatalysis (e.g., Amine Dehydrogenases) | Catalytic processes improve atom economy and reduce waste. Enzymes offer high selectivity under mild conditions. acsgcipr.orgrsc.org |

| Reducing Agent | Stoichiometric NaBH(OAc)₃ or NaBH₃CN | Catalytic H₂ or optimized NaBH₄ | H₂ is an ideal reductant, producing only water. NaBH₄ is a less hazardous hydride option. acsgcipr.orgmasterorganicchemistry.com |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ethanol) or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and solvent-related waste. gctlc.orgresearchgate.net |

| Process | Multi-step with intermediate isolation | One-pot catalytic process | Minimizes purification steps, saving energy and reducing material loss. frontiersin.org |

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, provides a powerful platform for the synthesis of amines, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. nih.govnih.gov The synthesis of this compound via reductive amination is particularly well-suited for implementation in a continuous flow system.

In a hypothetical flow process, a solution of 4-methyl-4-phenylcyclohexanone and an amine source (such as ammonia in a suitable solvent) would be pumped through a heated tube or column packed with a solid-supported catalyst. This packed-bed reactor (PBR) would contain a heterogeneous hydrogenation catalyst, such as Pt/C or a Nickel-based catalyst. researchgate.netmdpi.com A stream of hydrogen gas is introduced and mixed with the liquid stream before entering the reactor. The precise control over temperature, pressure, and residence time within the reactor allows for fine-tuning of the reaction to maximize conversion and selectivity while minimizing byproduct formation. mdpi.com

Key advantages of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, which drastically reduces the risks associated with exothermic reactions or the use of high-pressure hydrogen gas. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat exchange and rapid mixing, leading to more consistent product quality and higher yields. nih.gov

Process Automation and Integration: Flow systems can be automated for continuous production and can be "telescoped," linking multiple reaction steps together without the need for intermediate isolation and purification. rsc.orgmdpi.com

Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up batch reactors.

The table below compares a traditional batch process with a potential continuous flow process for the synthesis of this compound.

| Feature | Traditional Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and superior temperature control. nih.gov |

| Heat & Mass Transfer | Often inefficient, leading to localized hot spots and concentration gradients. | Excellent heat and mass transfer, ensuring uniform reaction conditions. nih.gov |

| Process Control | Difficult to precisely control parameters like temperature and mixing. | Precise, automated control over temperature, pressure, and residence time. mdpi.com |

| Scalability | Complex and non-linear; often requires re-optimization. | Straightforward scaling by extending run time or numbering-up reactors. |

| Catalyst Handling | Catalyst separation can be difficult (filtration). | Simplified catalyst handling using packed-bed reactors for easy separation and reuse. researchgate.net |

| Footprint | Large reactors require significant laboratory or plant space. | Compact, smaller footprint. nih.gov |

Purification and Isolation Techniques for this compound

The synthesis of this compound typically yields a mixture of cis and trans diastereomers, necessitating effective purification techniques to isolate the desired isomer. The choice of method depends on the scale of the synthesis and the required purity of the final product.

Column Chromatography: For laboratory-scale purifications, flash column chromatography is a highly effective method for separating diastereomers. google.com The crude amine mixture is loaded onto a stationary phase, typically silica gel, and eluted with a solvent system of appropriate polarity. A common mobile phase for amines consists of a mixture of a non-polar solvent (e.g., cyclohexane or hexane), a more polar solvent (e.g., ethyl acetate), and a small amount of a basic modifier like ammonium hydroxide or triethylamine to prevent the amine from tailing on the acidic silica gel. google.com

Crystallization: Crystallization is the most common method for large-scale purification in an industrial setting due to its cost-effectiveness and scalability. stackexchange.com Since diastereomers have different physical properties, they can often be separated through direct crystallization if one isomer is significantly less soluble in a particular solvent.

However, a more robust and widely used approach involves the formation of diastereomeric salts. The racemic or diastereomeric amine mixture is reacted with a chiral or achiral acid to form salts. These salts have distinct solubilities, allowing for their separation via fractional crystallization. stackexchange.comresearchgate.net

Salt Formation: The crude amine is dissolved in a suitable solvent and treated with an acid.

Fractional Crystallization: The solution is cooled or partially evaporated, causing the least soluble diastereomeric salt to crystallize out.

Isolation: The crystals are isolated by filtration. This process may be repeated multiple times to achieve high diastereomeric purity. gavinpublishers.com

Liberation of Free Amine: The purified salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the pure free amine, which is typically extracted with an organic solvent. gavinpublishers.com

The following table lists common acids used for the resolution of amines via diastereomeric salt crystallization.

| Acid Type | Examples | Characteristics |

| Achiral Acids | Hydrochloric acid, Sulfuric acid, Phosphoric acid | Used to crystallize and purify the amine product from non-basic impurities. Can sometimes separate diastereomers. google.com |

| Carboxylic Acids | Tartaric acid, Mandelic acid, Pivalic acid | Tartaric acid is a cheap and effective resolving agent for many amines. The resulting salts often have good crystalline properties. stackexchange.comgoogle.com |

| Sulfonic Acids | Camphorsulfonic acid, Nitrobenzenesulfonic acid | These strong organic acids are known for forming well-defined, stable crystalline salts with amines, facilitating separation. stackexchange.com |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the diastereomeric ratio of the product mixture. It can also be used on a preparative or semi-preparative scale to isolate highly pure diastereomers, although this is generally more expensive and less scalable than crystallization. mdpi.comstackexchange.com Both normal-phase and reverse-phase HPLC can be employed for the separation of diastereomeric amines. stackexchange.com

Stereochemical and Conformational Analysis of 4 Methyl 4 Phenylcyclohexan 1 Amine

Chiral Centers and Potential Stereoisomers of 4-Methyl-4-phenylcyclohexan-1-amine

The structure of this compound contains two stereocenters, which are atoms that give rise to stereoisomerism.

C4: The carbon atom at position 4 is bonded to four different groups: a methyl group, a phenyl group, and two distinct carbon pathways within the cyclohexane (B81311) ring leading to C1. This makes C4 a quaternary chiral center.

C1: The carbon atom at position 1 is bonded to an amino group, a hydrogen atom, and two carbon pathways within the ring. Because the substitution at C4 makes the two pathways to C4 non-equivalent, C1 also functions as a stereocenter.

The presence of two stereocenters means that the molecule can exist as a maximum of 2² = 4 distinct stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers. The relationship between the substituents at C1 and C4 defines them as either cis or trans isomers.

Cis Isomers: The amino group at C1 and the phenyl/methyl groups at C4 are on the same side of the cyclohexane ring. This configuration results in one pair of enantiomers: (1R, 4S) and (1S, 4R).

Trans Isomers: The amino group at C1 and the phenyl/methyl groups at C4 are on opposite sides of the ring. This configuration also results in a pair of enantiomers: (1R, 4R) and (1S, 4S). sigmaaldrich.com

| Isomer Type | Stereochemical Configuration | Relationship |

|---|---|---|

| Cis | (1R, 4S) | Enantiomers |

| (1S, 4R) | ||

| Trans | (1R, 4R) | Enantiomers |

| (1S, 4S) |

Conformational Isomers of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and exists in several conformations to relieve ring strain. The most significant of these are the chair and the twist-boat conformations.

Chair and Twist-Boat Conformations of the this compound Ring

The most stable conformation for a cyclohexane ring is the chair conformation . pressbooks.pub This arrangement minimizes both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. pressbooks.pub

The twist-boat conformation is a higher-energy, more flexible conformer. libretexts.org It is an intermediate in the process of ring-flipping, which interconverts one chair conformation into another. utexas.edu The twist-boat is estimated to be about 5.5 kcal/mol higher in energy than the chair form, making it significantly less populated at room temperature. utexas.edu The boat conformation itself is an energy maximum along the flipping pathway, primarily due to steric hindrance between the "flagpole" hydrogens. libretexts.org

Preferred Orientations of Methyl, Phenyl, and Amino Substituents

In substituted cyclohexanes, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of a conformer is determined by the steric strain introduced by these substituents, particularly through 1,3-diaxial interactions. Generally, bulkier substituents prefer the equatorial position to minimize this strain. libretexts.org

The energetic preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.commasterorganicchemistry.com |

| -C₆H₅ (Phenyl) | ~2.9 askthenerd.com |

| -NH₂ (Amino) | ~0.9-1.2** |

For this compound, the conformational analysis is complex:

Cis Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position. askthenerd.com The stability of the two possible chair conformers depends on which group occupies the axial position.

Conformer 1 (Amino-axial): The amino group is axial, and the gem-disubstituted C4 is equatorial. The strain is primarily due to the axial amino group.

Dynamic Stereochemistry and Conformational Interconversion Barriers in this compound

Cyclohexane and its derivatives are not static; they undergo rapid conformational changes at room temperature, most notably the chair-chair interconversion or "ring flip." pressbooks.pub This process allows axial and equatorial substituents to switch positions. masterorganicchemistry.com

The energy barrier for the ring flip in unsubstituted cyclohexane is approximately 10-11 kcal/mol. utexas.edumasterorganicchemistry.com The pathway proceeds from a stable chair conformation, through a high-energy half-chair transition state, to a twist-boat intermediate, and then through another half-chair to the inverted chair conformation. masterorganicchemistry.com Due to this relatively low barrier, the interconversion is extremely fast at room temperature, with molecules flipping hundreds of thousands of times per second. libretexts.org

The presence of substituents on the ring affects the energy landscape of this interconversion.

The energy difference between the two chair conformers will be determined by the change in steric strain as the substituents move between axial and equatorial positions.

The height of the activation barrier itself can be influenced by the substituents. For 1,4-disubstituted systems, the specific nature of the groups and their interactions in the transition state geometries will determine the precise energy barrier. While specific experimental data for this compound is not readily available, the fundamental process of interconversion through a high-energy transition state remains the same. researchgate.netresearchgate.net

Influence of Substituent Effects on the Stereochemical Stability of this compound

Steric Hindrance: The primary determinant of conformational preference is steric strain, which arises from repulsive van der Waals interactions. In this molecule, the most significant are the 1,3-diaxial interactions, where an axial substituent is repelled by the two other axial hydrogens (or substituents) on the same side of the ring. fiveable.me

Substituent Bulk: As indicated by the A-values, the phenyl group is the bulkiest, followed by the methyl group, and then the amino group. The general principle is that the most stable conformation will minimize the number of bulky groups in axial positions. libretexts.org

Geminal Substitution Effect: The 1,1-disubstitution (geminal) at the C4 position creates a unique steric environment. When one of the C4 substituents is axial, the other is equatorial. There can be significant steric repulsion between an equatorial substituent at C4 and the adjacent equatorial hydrogens on C3 and C5. This can sometimes lead to the counterintuitive preference for a bulkier group to occupy the axial position to alleviate this specific strain, as has been noted for related 1,1-disubstituted cyclohexanes. youtube.com

The trans-diequatorial isomer is predicted to be the most stable of all possible stereoisomers because it places all substituent groups in the sterically favored equatorial positions, thus avoiding significant 1,3-diaxial strain. askthenerd.com

The cis-isomer , which must have one axial and one equatorial group, will be inherently less stable than the trans-diequatorial conformer. askthenerd.com The most stable cis conformation will be the one that places the group with the largest effective steric requirement in the equatorial position. This involves a trade-off between placing the amino group axial versus the complex steric environment around an axial/equatorial C4 center.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound this compound. While information exists for structurally similar compounds—such as precursors like 4-phenylcyclohexanone, or analogs lacking the methyl or phenyl group, and the N-methylated derivative—the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, and Mass Spectrometry data required for a complete structural elucidation of the title compound could not be located in the public domain.

Therefore, it is not possible to generate the detailed, research-based article as requested in the provided outline. The creation of such an article requires specific chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation data that are not present in the searched sources. Providing speculative data or data from analogous but distinct molecules would be scientifically inaccurate and would not adhere to the strict requirements of the prompt.

Spectroscopic Characterization for Structural Elucidation of 4 Methyl 4 Phenylcyclohexan 1 Amine

Mass Spectrometry (MS) of 4-Methyl-4-phenylcyclohexan-1-amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique molecular formula. This is a critical step in the identification of a compound, distinguishing it from isomers or other molecules with the same nominal mass.

For this compound, the molecular formula is C₁₃H₁₉N. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. An experimentally obtained HRMS spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the theoretical value.

Table 1: Theoretical and Hypothetical Experimental HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z | Hypothetical Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.1590 | 190.1593 | 1.6 |

| [M+Na]⁺ | C₁₃H₁₉NNa⁺ | 212.1410 | 212.1414 | 1.9 |

This table is interactive. You can sort the columns by clicking on the headers.

The data presented in Table 1 illustrates the expected outcome of an HRMS analysis. The minute difference between the theoretical and measured m/z values, expressed in parts per million (ppm), provides strong confidence in the assigned molecular formula. In this hypothetical example, the low mass error falls well within the typical acceptance criteria for modern mass spectrometers, confirming the elemental composition of this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While HRMS confirms the 'what' of a molecule's composition, VCD and ECD delve into the 'how' of its spatial arrangement. These chiroptical techniques are essential for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD spectra provide information about the stereochemistry of a molecule based on its vibrational transitions. For a molecule like this compound, with a chiral center at the C4 position, VCD can be used to determine whether the configuration is (R) or (S).

Electronic Circular Dichroism (ECD) operates in the ultraviolet-visible region of the electromagnetic spectrum and provides information about the electronic transitions within a chiral molecule. The phenyl chromophore in this compound is particularly amenable to ECD analysis.

The standard approach for determining the absolute configuration using VCD and ECD involves a combination of experimental measurements and computational modeling. The experimental spectra of the chiral molecule are recorded. Then, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD and ECD spectra for one of the enantiomers (e.g., the (R)-enantiomer). A comparison of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, then the sample is the (R)-enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample is the (S)-enantiomer.

Table 2: Hypothetical VCD Data for the Assignment of Absolute Configuration of this compound

| Wavenumber (cm⁻¹) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε for (R)-enantiomer (L·mol⁻¹·cm⁻¹) | Assignment |

| 2960 | +0.5 | +0.6 | C-H stretch |

| 1450 | -0.2 | -0.3 | CH₂ bend |

| 1100 | +0.8 | +0.9 | C-N stretch |

This table is interactive. You can sort the columns by clicking on the headers.

Table 3: Hypothetical ECD Data for the Assignment of Absolute Configuration of this compound

| Wavelength (nm) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε for (R)-enantiomer (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| 260 | +2.1 | +2.3 | π → π* (Phenyl) |

| 210 | -1.5 | -1.7 | n → σ* (Amine) |

This table is interactive. You can sort the columns by clicking on the headers.

The hypothetical data in Tables 2 and 3 illustrate how the sign and intensity of the VCD and ECD signals at specific wavenumbers or wavelengths are compared between the experimental and calculated spectra. A good correlation between the experimental data and the calculated spectrum for the (R)-enantiomer would lead to the assignment of the (R)-configuration to the analyzed sample of this compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 4 Phenylcyclohexan 1 Amine

Quantum Chemical Calculations for 4-Methyl-4-phenylcyclohexan-1-amine

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a quantum mechanical description of the molecule, offering precise data on its geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For this compound, DFT calculations can elucidate its electronic structure, including the distribution of electron density and the energies of its molecular orbitals.

DFT studies can determine key electronic descriptors. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar molecules. nih.gov For instance, DFT calculations on related aromatic amines have been used to analyze bond lengths, bond angles, and partial densities of states, which reveal the contributions of different atomic orbitals to the molecular orbitals. nih.gov Such studies typically show how the phenyl and amine groups influence the electronic environment of the cyclohexyl ring. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of this compound from Computational Models (Note: The following data is illustrative of typical DFT outputs and is based on general chemical principles, as specific literature values for this compound are not available.)

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Typically localized on the phenyl ring and amine group | Indicates the ability to donate electrons |

| LUMO Energy | Generally distributed over the cyclohexyl and phenyl rings | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests reasonable chemical stability |

| Dipole Moment | Non-zero | Indicates a polar molecule |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

Ab initio and post-Hartree-Fock methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer higher accuracy compared to DFT for certain properties, albeit at a greater computational cost. nih.gov

For this compound, these high-accuracy calculations can provide benchmark data for conformational energies and reaction barriers. nih.gov While computationally intensive, these methods are invaluable for validating the results obtained from more computationally efficient methods like DFT and molecular mechanics. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes of this compound

The flexibility of the cyclohexyl ring and the rotation of the phenyl and amine groups give rise to a complex conformational landscape for this compound. Molecular mechanics and dynamics simulations are ideal tools for exploring these conformational possibilities. nih.govnih.gov

Conformational Energy Hypersurfaces and Global Minima

Molecular mechanics force fields are used to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov By systematically changing the torsion angles of the rotatable bonds in this compound, a conformational energy hypersurface can be generated. researchgate.net This surface maps the energy of the molecule for all possible conformations, allowing for the identification of stable conformers (local minima) and the most stable conformer (global minimum). researchgate.net

For this compound, the primary degrees of freedom are the chair and boat conformations of the cyclohexane (B81311) ring, the orientation of the phenyl group, and the position of the amine group (axial or equatorial). The global minimum energy conformation is expected to feature the bulky phenyl and methyl groups in positions that minimize steric hindrance.

Table 2: Possible Conformations and Expected Relative Energies (Note: This table is illustrative and based on general principles of conformational analysis.)

| Conformation | Phenyl Group Orientation | Amine Group Orientation | Expected Relative Energy |

| Chair | Equatorial | Equatorial | Low |

| Chair | Equatorial | Axial | Medium |

| Chair | Axial | Equatorial | High |

| Chair | Axial | Axial | Very High |

| Twist-Boat | Various | Various | Higher than Chair |

Rotational Barriers and Interconversion Dynamics

The conformational energy hypersurface also reveals the energy barriers that separate different conformers. researchgate.net These rotational barriers determine the rate at which the molecule can interconvert between its various conformations. nih.gov For this compound, key rotational barriers would include the barrier to ring inversion of the cyclohexane moiety and the barrier to rotation of the phenyl group. The magnitude of these barriers can be influenced by solvent effects and temperature. nih.gov

Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule over time, showing how it explores its conformational space and the timescales of different motions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR) for this compound

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra. nih.govmdpi.com

DFT calculations are commonly used to predict both NMR and IR spectra. nih.govacspublisher.com

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted shifts are highly sensitive to the molecular geometry, making them a good tool for distinguishing between different conformers. mdpi.com

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy. mdpi.com These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents the types of data that can be obtained and is not based on actual computed values for this specific molecule.)

| Spectrum | Parameter | Predicted Information |

| ¹H NMR | Chemical Shifts (ppm) | Distinct signals for aromatic, cyclohexyl, methyl, and amine protons. Coupling patterns would reveal spatial relationships. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for quaternary carbons, aromatic carbons, and cyclohexyl carbons, providing a carbon skeleton fingerprint. mdpi.com |

| IR | Vibrational Frequencies (cm⁻¹) | C-H stretching (aromatic and aliphatic), N-H stretching, C-N stretching, and ring vibrations. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Extensive searches of scientific literature and chemical databases have revealed a notable scarcity of specific computational studies focused on the reaction mechanisms of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and thermodynamic and kinetic parameters, it appears that this particular compound has not been the subject of dedicated research in this area.

General principles of computational chemistry, particularly Density Functional Theory (DFT), are often applied to understand the reactivity of cyclic amines and compounds with similar structural motifs. For instance, studies on related molecules like 4-methyl aniline (B41778) and other cyclohexylamine (B46788) derivatives have utilized computational methods to investigate their atmospheric reactions and synthetic pathways. mdpi.comresearchgate.net These studies often involve calculating the energies of reactants, products, and transition states to map out the potential energy surface of a reaction.

In the absence of specific studies on this compound, one can hypothesize the types of reaction mechanisms that could be computationally investigated. These might include:

N-alkylation and N-acylation reactions: Computational models could predict the most favorable sites for electrophilic attack and the energy barriers associated with these reactions.

Oxidation reactions: The mechanism of oxidation at the nitrogen atom or the cyclohexyl ring could be explored, identifying key intermediates and transition states.

Formation mechanisms: The synthesis of this compound itself, likely through reductive amination of 4-methyl-4-phenylcyclohexanone, could be modeled to understand the stereoselectivity and reaction kinetics.

A hypothetical computational study on a reaction involving this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermodynamic properties.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that the found transition state correctly connects the desired reactants and products on the potential energy surface.

The data generated from such a study would allow for the creation of a detailed reaction profile, providing insights into the feasibility and mechanism of the transformation. However, it must be reiterated that such a detailed computational analysis for this compound is not currently available in the public domain.

Chemical Reactivity and Derivatization of 4 Methyl 4 Phenylcyclohexan 1 Amine

Reactions at the Amine Functionality of 4-Methyl-4-phenylcyclohexan-1-amine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base. This nucleophilicity is the basis for most of its characteristic reactions, including acylation, alkylation, and the formation of imines.

The primary amine of this compound readily reacts with various electrophilic reagents to form stable N-substituted derivatives. These reactions are fundamental for modifying the compound's structure and properties.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically through reaction with acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, reacting this compound with an acyl chloride like ethanoyl chloride results in the formation of a stable N-substituted amide, specifically N-(4-Methyl-4-phenylcyclohexyl)ethanamide. A base, such as pyridine or excess amine, is often used to neutralize the hydrochloric acid byproduct.

Alkylation: The amine can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution (SN2 mechanism). This process introduces an alkyl group to the nitrogen atom. The reaction of this compound with an alkyl halide (e.g., methyl iodide) initially yields the secondary amine. However, the reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine and subsequently a quaternary ammonium salt. Using a large excess of the starting amine can favor the formation of the secondary amine.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of an aqueous base yields a sulfonamide. This reaction, known as the Hinsberg test, is also used to differentiate between primary, secondary, and tertiary amines. As a primary amine, this compound forms an N-substituted sulfonamide. The resulting sulfonamide possesses an acidic proton on the nitrogen, rendering it soluble in the alkaline reaction medium.

Table 1: Summary of N-Functionalization Reactions

| Reaction Type | Reagent Class | General Product |

|---|---|---|

| Acylation | Acyl Halide (RCOCl) | N-Substituted Amide |

| Alkylation | Alkyl Halide (R'X) | Secondary/Tertiary Amine, Quaternary Salt |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Substituted Sulfonamide |

Primary amines, such as this compound, undergo condensation reactions with aldehydes or ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). When the carbonyl compound is an aromatic aldehyde or ketone, the resulting imine is often referred to as a Schiff base.

The reaction mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated (typically under mild acidic catalysis, pH 4-5) at the oxygen atom, which converts the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine.

This reaction is reversible, and the formation of the imine is typically driven to completion by removing the water produced during the reaction, often by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

The amine functionality can participate in specific oxidation reactions, while the term "reduction" in this context typically refers to reactions of derivatives or catalytic processes involving hydrogen transfer.

Oxidation: While primary amines can be resistant to some oxidizing agents, they can be oxidized under specific conditions.

N-Oxide Formation: Oxidation with powerful reagents like hydrogen peroxide or peracids can, in principle, lead to the corresponding hydroxylamine and nitroso compounds, although this is more common with tertiary amines forming amine N-oxides.

Dehydrogenation: A significant reaction pathway for cyclohexylamines is catalytic dehydrogenation. Studies on cyclohexylamine (B46788) over metal catalysts like Nickel (Ni) or Platinum (Pt) have shown that it can be dehydrogenated at elevated temperatures to form benzene and ammonia. acs.orgacs.orgrsc.org This process suggests that under specific catalytic conditions, this compound could potentially undergo dehydrogenation of the cyclohexyl ring, leading to aromatization or C-N bond cleavage. acs.orgacs.org

Reduction Pathways: The amine group itself is in a reduced state. Therefore, reactions classified as reductions typically involve other parts of the molecule or occur on derivatives formed from the amine. For example, an imine derivative formed from this compound can be readily reduced using agents like sodium borohydride (NaBH₄) to form a stable secondary amine. This two-step process (imine formation followed by reduction) is known as reductive amination and is a common method for N-alkylation.

Reactions at the Phenyl Moiety of this compound

The phenyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring. Its participation in modern cross-coupling reactions is also a key feature of its derivatization potential.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of the substitution on the phenyl ring of this compound is dictated by the directing effects of the substituents already present.

Directing Effects: The phenyl ring is substituted with a 4-methylcyclohexyl-1-amino group. For the purposes of EAS, this can be viewed as an alkyl substituent (the cyclohexyl ring) and an amino substituent.

The alkyl group (cyclohexyl) is an activating group and an ortho, para-director.

The amino group (-NH₂) is a strongly activating group and an ortho, para-director. However, most EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) are performed under acidic conditions. In the presence of acid, the amine is protonated to form the ammonium ion (-NH₃⁺), which is a strongly deactivating group and a meta-director.

Therefore, the outcome of EAS reactions depends heavily on the reaction conditions. Under neutral or basic conditions, substitution would be strongly directed to the ortho and para positions relative to the cyclohexyl substituent (positions 2, 4, 6). Under strongly acidic conditions, the deactivating meta-directing effect of the -NH₃⁺ group would dominate, directing incoming electrophiles to the meta position (positions 3, 5).

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (-Br, -Cl) group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl (-R) group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (-COR) group |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the phenyl moiety of this compound to participate as a substrate in these reactions, it must first be functionalized, typically with a halide (e.g., -Br, -I) or a triflate (-OTf) group. This functionalization can be achieved through electrophilic aromatic substitution as described above.

Once a derivative such as 4-(4-bromophenyl)-4-methylcyclohexan-1-amine is prepared, it can undergo various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This would allow for the formation of a new carbon-carbon bond, attaching a new aryl or alkyl group to the phenyl ring.

Buchwald-Hartwig Amination: While this reaction typically involves coupling an amine with an aryl halide, a halogenated derivative of this compound could, in principle, be coupled with a different amine, creating a more complex diaryl amine structure. wikipedia.orgacsgcipr.org The primary amine of the starting material would likely need to be protected during such a reaction to prevent self-coupling or other side reactions.

These modern synthetic methods significantly expand the potential for creating complex derivatives based on the this compound scaffold.

Reactions at the Cyclohexane (B81311) Ring of this compound

Stereoselective Hydrogenation/Dehydrogenation Reactions

Stereoselective Hydrogenation

The stereoselective hydrogenation of a suitable unsaturated precursor, such as 4-methyl-4-phenylcyclohex-1-en-1-amine or a related enamine derivative, would be a key step in establishing the stereochemistry of this compound. The presence of a quaternary stereocenter at the C4 position significantly influences the facial selectivity of the hydrogenation. The catalyst would preferentially adsorb to the less sterically hindered face of the double bond, leading to the delivery of hydrogen from that side.

For instance, in the asymmetric hydrogenation of tetrasubstituted cyclic enones, excellent enantioselectivity and diastereoselectivity have been achieved using iridium catalysts. nih.gov Similarly, the hydrogenation of di- and trisubstituted cycloalkenes with N,P-ligated iridium catalysts has shown high levels of enantio- and regioselectivity. nih.gov In the context of a precursor to this compound, the bulky phenyl and methyl groups at C4 would direct the incoming hydrogen to the opposite face of the ring, leading to a high degree of diastereoselectivity. The choice of catalyst (e.g., rhodium, iridium, palladium) and chiral ligands would be crucial in controlling the stereochemical outcome. rsc.org

The relative stereochemistry of the resulting amine (cis or trans with respect to the methyl or phenyl group) would depend on the specific precursor and reaction conditions. For example, in disubstituted cyclohexanes, the cis and trans isomers can have different stabilities, which can also influence the product distribution. pressbooks.pubyoutube.comlibretexts.orglibretexts.org

Dehydrogenation Reactions

Dehydrogenation of the cyclohexane ring of this compound would lead to the formation of aromatic or partially unsaturated products. This process is typically carried out using a metal catalyst, such as platinum, palladium, or nickel, at elevated temperatures. The reaction proceeds through the stepwise removal of hydrogen atoms.

The presence of the phenyl group at the C4 position would likely favor the formation of a biphenyl derivative upon complete dehydrogenation. The reaction would likely proceed through a series of cyclohexene and cyclohexadiene intermediates. The regioselectivity of the initial dehydrogenation step would be influenced by the thermodynamic stability of the resulting olefin.

The stereochemistry of the starting material can influence the rate of dehydrogenation. Generally, the cis and trans isomers of substituted cyclohexanes can exhibit different reactivities.

Functionalization of Methylene and Methine Groups

The functionalization of the C-H bonds of the methylene (CH₂) and methine (CH) groups of the cyclohexane ring presents a powerful strategy for introducing new functionality. This is often achieved through transition metal-catalyzed C-H activation, where a directing group on the molecule guides the catalyst to a specific C-H bond. snnu.edu.cnthieme-connect.dersc.orgresearchgate.net

In this compound, the primary amine can act as a directing group. rsc.orgresearchgate.netnih.gov Through the formation of a metallacycle intermediate, the catalyst can be brought into proximity with specific C-H bonds on the cyclohexane ring.

Methylene Group Functionalization:

The cyclohexane ring contains several methylene groups at the C2, C3, C5, and C6 positions. The amine group could potentially direct the functionalization to the C2 and C6 positions (α-positions) or the C3 and C5 positions (β-positions). The regioselectivity would depend on the size of the metallacycle formed between the amine, the metal catalyst, and the target C-H bond. Five- and six-membered metallacycles are generally favored.

For example, palladium-catalyzed β-C(sp³)–H arylation of aliphatic ketones has been achieved using a transient directing group, highlighting the feasibility of functionalizing methylene groups. nih.gov The use of specific ligands can also influence the site of functionalization. nih.govnih.gov

Methine Group Functionalization:

The cyclohexane ring contains a single methine group at the C1 position, which is bonded to the amine. Direct functionalization of this C-H bond is also possible, although it is generally more challenging than the functionalization of methylene C-H bonds.

The choice of catalyst and reaction conditions is critical for achieving selective functionalization. Different metal catalysts, such as palladium, rhodium, and iridium, exhibit different reactivities and selectivities in C-H activation reactions.

Derivatization Strategies for Analytical and Synthetic Utility of this compound

Derivatization of the primary amine group in this compound is a key strategy for both its analytical detection and its use in further synthetic transformations.

Analytical Derivatization:

Primary amines often exhibit poor chromatographic behavior and lack strong chromophores for UV detection or efficient ionization for mass spectrometry. Derivatization can overcome these limitations.

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

| Dansyl chloride | HPLC-Fluorescence | Introduces a fluorescent tag for sensitive detection. | |

| Dabsyl chloride | HPLC-UV/Vis | Introduces a chromophore for UV/Visible detection. | |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | HPLC-Fluorescence | Adds a fluorescent group for high sensitivity. | |

| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Reacts with primary amines to form fluorescent isoindoles. | |

| Trifluoroacetic anhydride (TFAA) | GC-MS | Increases volatility and improves chromatographic peak shape. | |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Forms a volatile trimethylsilyl derivative. |

Synthetic Derivatization:

The primary amine group is a versatile functional handle for a wide range of synthetic transformations. Derivatization can be used to introduce new functional groups, build more complex molecules, or modify the properties of the parent compound.

N-Alkylation and N-Arylation: The primary amine can be alkylated or arylated to form secondary or tertiary amines. These reactions are typically carried out using alkyl halides, aryl halides (in the presence of a catalyst), or through reductive amination. mdpi.com The synthesis of various N-alkyl-arylcyclohexylamines has been reported, highlighting the accessibility of these derivatives. nih.govresearchgate.net

Amide, Carbamate, and Sulfonamide Formation: The amine can react with acyl chlorides, chloroformates, or sulfonyl chlorides to form stable amides, carbamates, and sulfonamides, respectively. These functional groups can alter the biological activity of the molecule and can also serve as protecting groups for the amine. organic-chemistry.org

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas. These derivatives are often of interest in medicinal chemistry.

Formation of Imines and Enamines: Condensation with aldehydes or ketones can form imines, which can then be reduced to secondary amines or used in other transformations.

Participation in Multicomponent Reactions: Primary amines are common components in multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid construction of complex molecules from simple building blocks.

Conversion to Other Functional Groups: The primary amine can be converted to other functional groups, such as hydroxylamines or azides, which can then undergo further reactions. acs.org The synthesis of functionalized 1,4-cyclohexadienes has been achieved through intramolecular reactions of N-alkyl-N-benzyldiphenylphosphinamides. nih.gov

The steric hindrance around the primary amine in this compound, due to the adjacent quaternary center, may influence the reactivity in these derivatization reactions, potentially requiring more forcing conditions or specific catalysts.

Future Research Directions in 4 Methyl 4 Phenylcyclohexan 1 Amine Chemistry

Exploration of Unexplored Synthetic Routes for Complex Analogs

While established methods for the synthesis of substituted cyclohexylamines exist, the pursuit of novel and more efficient synthetic routes to complex analogs of 4-methyl-4-phenylcyclohexan-1-amine remains a key research objective. Current synthetic strategies often involve multi-step processes. For instance, the synthesis of 4-methyl-4-phenylcyclohexanone, a potential precursor, can be achieved through a Wolff-Kishner-like reduction of an intermediate derived from 4-formyl-4-phenyl cyclohexanone (B45756) ethylene (B1197577) ketal. prepchem.commdpi.com The subsequent conversion to the amine would require additional steps.

Future research will likely focus on the development of more convergent and stereoselective synthetic pathways. This could involve the use of modern catalytic systems to introduce functional groups with high precision. For example, new methods for the selective formation of chemical bonds could enable the generation of more complex drug candidates based on this scaffold. beilstein-journals.org The development of optimized Strecker-type condensations, which have been successful for related piperidine (B6355638) systems, could also be adapted for the synthesis of novel this compound analogs. researchgate.net Furthermore, exploring dearomatization-functionalization strategies of readily available aromatic precursors could provide direct access to highly substituted cyclohexylamine (B46788) derivatives.

Application of Machine Learning and AI in Predicting this compound Reactivity

For this compound, ML models could be trained on existing reaction data to predict its reactivity in various chemical transformations. rjptonline.org This would allow researchers to computationally screen a vast array of potential reactants and conditions to identify promising synthetic routes to novel analogs. For example, AI could help in predicting the regioselectivity of reactions on the cyclohexyl or phenyl rings, a crucial aspect in the synthesis of complex derivatives. nih.gov Furthermore, machine learning can aid in the design of synthetic pathways by suggesting optimal reaction sequences and conditions, ultimately accelerating the development of new molecules based on the this compound core. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

| Reactivity Prediction | Predicting the outcome (yield, selectivity) of reactions involving this compound. uni-muenster.derjptonline.org | Faster identification of successful reaction conditions and novel transformations. |

| Retrosynthetic Analysis | Proposing viable synthetic routes to complex target molecules derived from the core structure. | Streamlined synthesis planning and discovery of new synthetic strategies. |

| Ligand/Catalyst Design | Designing novel catalysts or ligands that can effectively mediate reactions of this compound. | Improved reaction efficiency, selectivity, and sustainability. |

| Property Prediction | Predicting the physicochemical and biological properties of novel analogs. | Prioritization of synthetic targets with desired characteristics. |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques offer the ability to monitor chemical reactions in real-time, providing valuable insights that are often missed with traditional offline analysis. acs.org Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are becoming increasingly powerful tools for reaction monitoring. nih.govwaters.com

For the synthesis and derivatization of this compound, these techniques could be employed to:

Identify and characterize transient intermediates: This information is vital for elucidating reaction mechanisms. acs.org

Determine reaction kinetics: Precise kinetic data allows for the optimization of reaction parameters such as temperature, concentration, and catalyst loading. nih.gov

Monitor reaction progress and completion: Real-time monitoring ensures that reactions are stopped at the optimal time, maximizing yield and minimizing by-product formation. waters.com

For example, benchtop NMR spectroscopy has been successfully used for the online monitoring of biocatalytic syntheses of aromatic amino alcohols, demonstrating its potential for tracking the conversion of reactants to products in complex mixtures. nih.gov Similarly, Atmospheric Solids Analysis Probe (ASAP) mass spectrometry can be used to directly analyze reaction mixtures without the need for sample workup, providing rapid insights into reaction progress. waters.com The characteristic signals of primary amines in IR and NMR spectroscopy could also be leveraged for monitoring their formation or consumption during a reaction. openstax.org

Development of Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. jocpr.com Future research on this compound will undoubtedly focus on creating more sustainable and environmentally friendly synthetic protocols. researchgate.net This involves several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical CO2, or bio-based solvents is a primary goal. jocpr.com

Catalytic Methods: The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. rasayanjournal.co.in This includes biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. jocpr.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of renewable starting materials to produce this compound and its derivatives would be a significant step towards a more sustainable chemical industry. rsc.org

Solvent-free reaction conditions and mechanochemical methods, such as ball milling, are also promising green chemistry approaches that could be applied to the synthesis of this compound and its analogs. rasayanjournal.co.inmdpi.com

Design of Novel Chemical Scaffolds Based on the this compound Core

The this compound structure represents a versatile scaffold that can be elaborated to create a diverse range of novel chemical entities. Future research will focus on the rational design and synthesis of new molecular architectures based on this core. This could involve:

Functionalization of the Cyclohexyl Ring: Introducing various substituents onto the cyclohexyl ring can modulate the steric and electronic properties of the molecule.

Modification of the Phenyl Group: The phenyl ring offers numerous possibilities for substitution, allowing for the fine-tuning of properties such as lipophilicity and target-binding interactions.

Derivatization of the Amine Group: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, and secondary or tertiary amines, leading to libraries of new compounds. scbt.com

Computational methods, including DFT (Density Functional Theory) studies, can be employed to guide the design of these novel scaffolds by predicting their conformational preferences and electronic properties. nih.gov The synthesis of tetraazafluoranthen-3(2H)-ones from related starting materials demonstrates how complex fused ring systems can be constructed, suggesting possibilities for creating rigid, polycyclic structures derived from this compound. mdpi.com By systematically exploring these avenues, researchers can generate new chemical matter with potentially interesting biological activities or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.